molecular formula C8H8N2O3 B113060 5-Acetamidonicotinic acid CAS No. 82817-65-0

5-Acetamidonicotinic acid

Cat. No. B113060
CAS RN: 82817-65-0
M. Wt: 180.16 g/mol
InChI Key: KMRQIJRSLWWZAM-UHFFFAOYSA-N
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Description

5-Acetamidonicotinic acid is a chemical compound with the molecular formula C8H8N2O3 . It has an average mass of 180.161 Da and a mono-isotopic mass of 180.053497 Da . It is also known by other names such as 5-(acetylamino)nicotinic acid and 5-Acetamidopyridine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-Acetamidonicotinic acid consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for the compound is 1S/C8H8N2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h2-4H,1H3,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

5-Acetamidonicotinic acid has a density of 1.4±0.1 g/cm3, a boiling point of 471.0±30.0 °C at 760 mmHg, and a flash point of 238.7±24.6 °C . It has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 79 Å2, and a molar volume of 128.3±3.0 cm3 .

Scientific Research Applications

Pharmacology: Non-Steroidal Anti-Inflammatory Drug (NSAID) Development

5-Acetamidonicotinic acid: derivatives have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These derivatives show promise in increasing bioavailability and binding affinity with COX-2 receptors, which are crucial for their anti-inflammatory action .

Organic Synthesis: Heterocyclic Compound Formation

In organic synthesis, 5-Acetamidonicotinic acid is used as a building block for heterocyclic compounds. Its carboxylic acid group is reactive and can participate in various organic reactions, making it a valuable compound for constructing complex organic molecules .

Biochemistry: Proteomics Research

This compound is utilized in proteomics research due to its biochemical properties. It can be involved in reactions that are significant for understanding protein functions and interactions, which is essential for the study of biological systems .

Analytical Chemistry: Chemical Analysis and Quality Control

5-Acetamidonicotinic acid: is used in analytical chemistry for the quality control of chemical substances. Its well-defined structure and properties allow for accurate analysis and identification in various chemical mixtures .

Industrial Applications: Chemical Manufacturing

Industrially, 5-Acetamidonicotinic acid is used in the manufacturing of chemicals where it serves as an intermediate. Its solid form and stability under ambient temperatures make it suitable for large-scale chemical processes .

Environmental Applications: Research on Pollution Mitigation

Although specific environmental applications of 5-Acetamidonicotinic acid are not well-documented, compounds like it can be used in environmental research, particularly in studies related to pollution mitigation and the development of green chemistry practices .

Safety and Hazards

The compound is associated with certain hazard statements: H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-acetamidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQIJRSLWWZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326641
Record name 5-Acetamidonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamidonicotinic acid

CAS RN

82817-65-0
Record name 5-Acetamidonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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